molecular formula C14H16O3 B2784912 (1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1807916-73-9

(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No. B2784912
CAS RN: 1807916-73-9
M. Wt: 232.279
InChI Key: VROGRYXOGULBTH-YGRLFVJLSA-N
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Description

“(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid” is a derivative of 4H-chromene . Chromenes are a class of compounds with a fused benzene and pyran ring . They have been found to have various potential biological activities, including anti-inflammatory, anti-cancerous, anti-proliferative, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .


Synthesis Analysis

The synthesis of 4H-chromene derivatives has been achieved under microwave irradiation in a one-pot reaction . Another method involves an enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration .


Molecular Structure Analysis

The molecular structure of 4H-chromene derivatives, including “(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid”, is characterized by a fused benzene and pyran ring . The specific arrangement of atoms and groups in this compound would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving 4H-chromene derivatives have been studied mainly in the context of their anti-inflammatory activities . These compounds have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .

Scientific Research Applications

Antiproliferative Activity

Benzopyran-4-ones, which are similar to the compound , have been found to have significant antiproliferative activities against multi-drug resistant cancer cell lines . They have been used to design and synthesize hybrid compounds that have shown significant antiproliferative activities against a panel of six cancer cell lines .

Anti-inflammatory Activity

Chromene derivatives, which are structurally similar to your compound, have been found to exhibit anti-inflammatory activities . They have been used in the design and development of new anti-inflammatory drugs .

Anticancer Activity

Chromenes, which are part of the compound’s structure, have been found to exhibit anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity . These properties make them potential candidates for the development of new therapeutic agents for a variety of diseases .

Antimicrobial Activity

Chromenes have also been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antioxidant Activity

Chromenes have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Energy Harvesting

Although not directly related to the compound , piezoelectric gels or PiezoGels, which are structurally similar to hydrogels, have been used for energy harvesting . This is an interesting field of research that could potentially be explored with the compound .

Future Directions

The future directions for research on “(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

properties

IUPAC Name

(1'S,4R)-2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16)/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROGRYXOGULBTH-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@]2(C[C@@H]2C(=O)O)C3=CC=CC=C3O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2'R,4S)-2,2-dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid, trans

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